Oxazolidin

描述

Structure

3D Structure

属性

IUPAC Name |

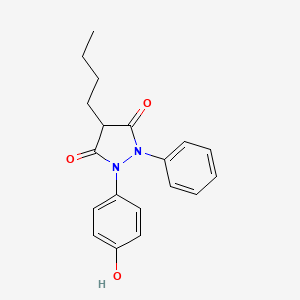

4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHZKZSRXITVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045291 | |

| Record name | Oxyphenbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |

| Record name | Oxyphenbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYPHENBUTAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |

CAS No. |

129-20-4, 7081-38-1 | |

| Record name | Oxazolidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenbutazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxyphenbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxyphenbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphenbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphenbutazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENBUTAZONE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYPHENBUTAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Oxazolidinone Core: A Technical Guide for Drug Development Professionals

The emergence of multidrug-resistant bacteria represents a significant threat to global public health. In the armamentarium against these resilient pathogens, the oxazolidinone class of antibiotics has proven to be a critical line of defense. This technical guide provides an in-depth exploration of the oxazolidinone core structure, its mechanism of action, structure-activity relationships (SAR), and the experimental protocols relevant to its study and development.

The Fundamental Structure of the Oxazolidinone Core

The foundational scaffold of this antibiotic class is the 2-oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen.[1][2][3] The core structure essential for antibacterial activity is characterized by key substitutions at specific positions. The pharmacophoric model of antibacterial oxazolidinones generally consists of:

-

An A-ring: The fundamental 2-oxazolidinone ring.

-

A B-ring: An N-aryl substituent, typically a fluorinated phenyl group, which is crucial for binding to the bacterial ribosome.[4][5]

-

A C5 side chain: A substituent at the C5 position of the oxazolidinone ring, most commonly an (S)-configured acetamidomethyl group. This configuration is critical for potent antibacterial activity.[4][6]

The general chemical structure of the oxazolidinone core is depicted below.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by inhibiting protein synthesis at a very early stage: the formation of the initiation complex.[7][8][9] Unlike many other protein synthesis inhibitors that act during elongation, oxazolidinones prevent the assembly of a functional ribosome, a unique mechanism that contributes to their effectiveness against bacteria resistant to other antibiotic classes.[10]

The key steps in the mechanism of action are as follows:

-

Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the P-site of the 50S ribosomal subunit.[11][12][13]

-

Interference with fMet-tRNA Binding: This binding event sterically hinders the proper positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) in the P-site.[2][14]

-

Inhibition of Initiation Complex Formation: By preventing the stable binding of fMet-tRNA, the formation of the 70S initiation complex, which is composed of the 30S and 50S subunits, mRNA, and fMet-tRNA, is blocked.[7][8]

-

Cessation of Protein Synthesis: The inability to form a functional initiation complex halts the entire process of protein synthesis, leading to the inhibition of bacterial growth.

The signaling pathway for the oxazolidinone mechanism of action is illustrated in the diagram below.

Structure-Activity Relationship and Data Presentation

The antibacterial potency of oxazolidinones is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to optimize their efficacy and safety profiles.

| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (MSSA) | 1 | 2 | [15] |

| Staphylococcus aureus (MRSA) | 1 | 2 | [15] | |

| Enterococcus faecalis | 0.5 | 2 | [16] | |

| Streptococcus pneumoniae | 0.5 | 1 | [17] | |

| Tedizolid | Staphylococcus aureus (MSSA) | 0.25 | 0.25 | [15] |

| Staphylococcus aureus (MRSA) | 0.25 | 0.25 | [15] | |

| Enterococcus faecalis | 0.5 | 0.5 | [16] | |

| Streptococcus pyogenes | 0.5 | 0.5 | [16] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

As indicated in the table, tedizolid generally exhibits 2- to 4-fold greater in vitro activity against a variety of Gram-positive cocci compared to linezolid.[16]

Experimental Protocols

Synthesis of the Oxazolidinone Core (Linezolid Example)

A common synthetic route to linezolid involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin, followed by cyclization and subsequent modifications. A generalized workflow is presented below.[18][19]

A representative experimental protocol is as follows:

-

N-alkylation: 3-Fluoro-4-morpholinylaniline is reacted with (R)-epichlorohydrin in a suitable solvent such as methanol at an elevated temperature (e.g., 60-65°C) to yield N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.[18]

-

Cyclization: The resulting intermediate is then cyclized using a carbonylating agent like carbonyldiimidazole in a solvent such as dichloromethane at ambient temperature to form the oxazolidinone ring, yielding (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[18]

-

Phthalimide introduction: The chloromethyl intermediate is reacted with potassium phthalimide in a polar aprotic solvent like N,N-dimethylformamide (DMF) at reflux to introduce a protected amino group.[18]

-

Deprotection: The phthalimide protecting group is removed by hydrazinolysis using hydrazine hydrate in a solvent like methanol at reflux, yielding the primary amine intermediate.

-

Acetylation: The final step involves the acetylation of the primary amine with acetic anhydride to yield linezolid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an oxazolidinone derivative is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][20][21][22]

-

Preparation of Antimicrobial Agent: A stock solution of the oxazolidinone is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[4][23]

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.[24]

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[21]

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][23] Control wells (growth control without antibiotic and sterility control without bacteria) are included to ensure the validity of the results.[4]

References

- 1. upload.orthobullets.com [upload.orthobullets.com]

- 2. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Tedizolid is a promising antimicrobial option for the treatment of Staphylococcus aureus infections in cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antipneumococcal and Antistaphylococcal Activities of Ranbezolid (RBX 7644), a New Oxazolidinone, Compared to Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 19. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

The Rise of Oxazolidinones: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has posed a significant threat to global public health. In response to this growing crisis, the oxazolidinones were developed as a novel class of synthetic antibiotics. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental protocols associated with this important class of antibacterial agents.

Discovery and Development: A Historical Perspective

The journey of oxazolidinone antibiotics began in the 1980s with their initial discovery by DuPont. However, early compounds, such as DuP 105 and DuP 721, were plagued by toxicity issues, leading to a temporary halt in their development.[1] The true potential of this class was realized in the 1990s when scientists at Pharmacia (now Pfizer) revisited the scaffold, leading to the development of eperezolid and, most notably, linezolid.

Linezolid (Zyvox®) became the first oxazolidinone antibiotic to receive FDA approval in 2000, marking the introduction of the first new class of antibiotics in over two decades.[] Its unique mechanism of action and efficacy against MDR Gram-positive pathogens established it as a critical last-resort therapeutic. The success of linezolid spurred further research, leading to the development of second-generation oxazolidinones with improved potency and safety profiles. Tedizolid (Sivextro®), approved in 2014, offers the advantage of once-daily dosing and a better safety profile concerning myelosuppression.[3] Other notable oxazolidinones in various stages of development include radezolid, sutezolid (for tuberculosis), and the early clinical candidate eperezolid.[4][5][6]

Mechanism of Action: Halting Protein Synthesis at Initiation

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage: the formation of the initiation complex.[7][8] Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9] This binding event prevents the formation of a functional 70S initiation complex, which is the crucial first step in the translation of mRNA into protein.[7][10]

The binding site of oxazolidinones is located within domain V of the 23S rRNA, a component of the 50S subunit.[4] X-ray crystallography studies have revealed that linezolid binds to the A-site of the PTC, sterically hindering the proper positioning of the initiator fMet-tRNA.[] This unique mechanism of action is responsible for the lack of cross-resistance with other classes of antibiotics that target protein synthesis.

Mechanisms of Resistance

Bacterial resistance to oxazolidinones, while still relatively uncommon, is an emerging concern. The primary mechanisms of resistance involve modifications to the drug's target site:

-

Mutations in 23S rRNA: The most common resistance mechanism involves point mutations in the central loop of domain V of the 23S rRNA gene.[11][12] The G2576T mutation is the most frequently observed mutation in clinical isolates.[12] These mutations reduce the binding affinity of oxazolidinones to the ribosome.

-

Acquisition of the cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[13][14] This methylation also interferes with the binding of oxazolidinones and can confer cross-resistance to other antibiotic classes that bind to the PTC, such as phenicols, lincosamides, pleuromutilins, and streptogramin A.[13]

Structure-Activity Relationships (SAR)

The antibacterial activity of oxazolidinones is highly dependent on their chemical structure. Key structural features that influence their efficacy include:

-

The Oxazolidinone Core: The central 2-oxazolidinone ring is essential for activity.

-

The N-phenyl Ring: The N-aryl substituent is crucial for binding to the ribosome. A fluorine atom at the C-3 position of the phenyl ring generally enhances activity.

-

The C-5 Side Chain: Modifications at the C-5 position of the oxazolidinone ring have a significant impact on potency and pharmacokinetic properties. The acetamidomethyl side chain of linezolid is important for its activity.[10] In second-generation oxazolidinones, this group has been replaced with other moieties to improve potency and reduce toxicity.

Quantitative Data

The following tables summarize key quantitative data for prominent oxazolidinone antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) against Key Gram-Positive Pathogens

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Linezolid | Staphylococcus aureus (MSSA) | 1.5 | 2 | [15][16] |

| Staphylococcus aureus (MRSA) | 1.5 | 2 | [15][16] | |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 1 | 2 | [17] | |

| Tedizolid | Staphylococcus aureus (MSSA) | 0.25 | 0.5 | [15][17] |

| Staphylococcus aureus (MRSA) | 0.25 | 0.4 | [15][16] | |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.25 | 0.5 | [17] | |

| Radezolid | Staphylococcus aureus (MRSA) | - | 0.5 | [14] |

| Enterococcus faecalis | 0.25 | 0.5 | [18] | |

| Sutezolid | Mycobacterium tuberculosis | ≤0.0625 | 0.5 | [19] |

Table 2: Key Pharmacokinetic Parameters in Humans

| Antibiotic | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Primary Route of Elimination | Reference(s) |

| Linezolid | ~100 | 31 | 5-7 | Renal and non-renal | [20] |

| Tedizolid | ~91 | 70-90 | ~12 | Primarily hepatic | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the discovery and development of oxazolidinone antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][21]

Protocol Overview:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the oxazolidinone antibiotic in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ribosome Binding Assay

This assay is used to determine the affinity of oxazolidinones for the bacterial ribosome.[13][22]

Protocol Overview:

-

Preparation of Ribosomes: Isolate 70S ribosomes and/or 50S and 30S subunits from a suitable bacterial strain (e.g., E. coli or S. aureus).

-

Radiolabeling: Use a radiolabeled oxazolidinone (e.g., [¹⁴C]-eperezolid) or a competitive binding format with a known radiolabeled ligand that binds to the same site.

-

Binding Reaction: Incubate the ribosomes with the radiolabeled oxazolidinone in a suitable binding buffer at 37°C. For competition assays, include varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound radioligand from the free radioligand using a technique such as filtration through a nitrocellulose membrane.

-

Quantification: Quantify the amount of radioactivity on the filter using liquid scintillation counting.

-

Data Analysis: Determine the dissociation constant (Kd) or the inhibitory concentration (IC₅₀) from the binding data.

In Vivo Efficacy Models: Murine Thigh Infection Model

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. The murine thigh infection model is commonly used for S. aureus.[1][21][23]

Protocol Overview:

-

Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: Inject a standardized inoculum of S. aureus (e.g., an MRSA strain) into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer the oxazolidinone antibiotic via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dose levels.

-

Sample Collection: At different time points after treatment, euthanize the mice and aseptically remove the infected thigh muscle.

-

Bacterial Load Determination: Homogenize the thigh tissue and perform serial dilutions for viable bacterial counts (CFU/gram of tissue) by plating on appropriate agar media.

-

Data Analysis: Compare the bacterial load in the treated groups to the untreated control group to determine the efficacy of the antibiotic.

Chemical Synthesis

The synthesis of oxazolidinones typically involves the construction of the chiral oxazolidinone core and the subsequent introduction of the N-aryl and C-5 side chains. Several synthetic routes have been developed for key oxazolidinone antibiotics.

General Synthesis of Linezolid

A common synthetic approach for linezolid involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate to form a key intermediate, which is then converted to linezolid through a series of steps including cyclization and acetylation.

General Synthesis of Tedizolid

The synthesis of tedizolid is more complex and involves the formation of the pyridinyl-tetrazole side chain, which is then coupled to the oxazolidinone core.[4]

Conclusion

The discovery and development of oxazolidinone antibiotics represent a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, potent activity, and the availability of both intravenous and oral formulations have made them invaluable therapeutic agents. Ongoing research continues to explore new oxazolidinone scaffolds to further improve their spectrum of activity, safety profile, and to overcome emerging resistance. This technical guide provides a foundational understanding for researchers and drug development professionals working with this critical class of antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Oxazolidinone: A promising scaffold for the development of antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antibacterial activities of eperezolid analogs with glycinyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Portico [access.portico.org]

- 11. Frontiers | Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence [frontiersin.org]

- 12. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. apexbt.com [apexbt.com]

- 15. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. upload.orthobullets.com [upload.orthobullets.com]

- 20. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Oxazolidinone Mechanism of Action in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which oxazolidinone antibiotics inhibit bacterial protein synthesis. It consolidates key research findings, quantitative data, and methodologies to serve as a comprehensive resource for professionals in the field of antimicrobial drug discovery and development.

Core Mechanism of Action: Inhibition of Translational Initiation

Oxazolidinones represent a unique class of synthetic antibiotics that primarily target the initiation phase of bacterial protein synthesis.[1][2] Their action precedes the elongation steps, distinguishing them from many other classes of ribosome-targeting antibiotics.[1][2] The core of their mechanism is the prevention of the formation of a functional 70S initiation complex, which is the complete ribosome assembled at the start codon of mRNA, ready to begin protein synthesis.[3]

The sequence of events leading to inhibition is as follows:

-

Binding to the 50S Ribosomal Subunit: Oxazolidinones bind specifically to the 50S large ribosomal subunit.[4] Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely located the binding site within the peptidyl transferase center (PTC).[5] The drug occupies a pocket at the ribosomal A-site, near the catalytic center.[5] This binding site overlaps with that of other antibiotics like chloramphenicol and lincomycin, though the mechanism of action is distinct.

-

Interference with Initiator tRNA Placement: The crucial step inhibited by oxazolidinones is the proper positioning of the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), in the ribosomal P-site.[6][7] By binding to the A-site of the PTC on the 50S subunit, the oxazolidinone molecule sterically and allosterically prevents the fMet-tRNA, guided by initiation factor 2 (IF2), from correctly accommodating into the P-site of the complete 70S ribosome.[1][8]

-

Blocking Formation of the 70S Initiation Complex: This disruption prevents the formation of the final, functional N-formylmethionyl-tRNA–ribosome–mRNA ternary complex.[8] The inability to secure the initiator tRNA in the P-site stalls the entire process before the first peptide bond can be formed.[6][7] Studies have shown that oxazolidinones do not inhibit the independent binding of mRNA or fMet-tRNA to the 30S subunit, nor do they prevent the formation of the IF2-fMet-tRNA binary complex.[8] The inhibition is specific to the formation of the complete initiation complex on both 30S and 70S ribosomes.[8]

Quantitative Data on Oxazolidinone Activity

The inhibitory activity of oxazolidinones has been quantified in various assays. The 50% inhibitory concentration (IC₅₀) and dissociation constant (Kd) are key metrics for evaluating their potency.

| Compound | Assay Type | Organism/System | IC₅₀ (µM) | Kd (µM) | Reference(s) |

| Linezolid | Cell-free transcription-translation | E. coli | 1.8 | - | [11] |

| In vitro translation (MS2 RNA) | E. coli | 15 - 24 | - | [11] | |

| 70S Initiation Complex Formation | E. coli | 110 - 152 | - | [8][12] | |

| 30S Initiation Complex Formation | E. coli | 110 | - | [8] | |

| 70S Initiation Complex Formation | S. aureus | 116 | - | [13] | |

| Protein Synthesis Inhibition | S. aureus | 0.3 µg/ml (~0.89) | - | [4] | |

| 50S Subunit Synthesis Inhibition | S. aureus | 0.6 µg/ml (~1.78) | - | [4][14] | |

| Eperezolid | Cell-free transcription-translation | E. coli | 2.5 | - | |

| In vitro translation (MS2 RNA) | E. coli | 20 - 50 | - | [11] | |

| Ribosome Binding Assay | E. coli 50S | - | ~20 | [15] | |

| Mammalian Cell Growth (143B) | Human | ~20 | - | [16] | |

| PNU-176798 | Cell-free translation | E. coli | 0.53 | - | [9] |

| 70S Initiation Complex Formation | E. coli | 32 | - | [9] | |

| EF-G Mediated Translocation | E. coli | 8 | - | [9] | |

| PNU-140693 | Mitochondrial Protein Synthesis | Rat Heart | <1 (est.) | - | [17] |

Note: IC₅₀ values can vary based on specific experimental conditions, such as mRNA concentration.[11]

Key Experimental Protocols

The mechanism of oxazolidinones has been elucidated through several key experimental techniques. Below are summaries of the methodologies involved.

This assay directly measures the inhibitory effect of a compound on the formation of the ribosomal initiation complex.

-

Objective: To quantify the formation of the ternary complex (mRNA-ribosome-fMet-tRNA) in the presence of an inhibitor.

-

Principle: Radiolabeled initiator tRNA ([³H]fMet-tRNA or [³⁵S]fMet-tRNA) is used. Its binding to ribosomes (either 30S or 70S subunits) is measured. A successful initiation complex will retain the radiolabeled tRNA, which can be captured on a nitrocellulose filter and quantified by scintillation counting.

-

Generalized Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified 70S ribosomes (or 30S subunits), a specific mRNA template (e.g., a synthetic oligoribonucleotide with a Shine-Dalgarno sequence), initiation factors (IF1, IF2, IF3), GTP, and the radiolabeled fMet-tRNA.[8]

-

Inhibitor Addition: Various concentrations of the oxazolidinone compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. Control reactions contain only the solvent.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 10-15 minutes) to allow for complex formation.[12][13]

-

Complex Capture: The reaction is stopped by dilution in ice-cold buffer. The mixture is then passed through a nitrocellulose filter. The ribosomes and any bound radiolabeled tRNA are retained by the filter.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the number of initiation complexes formed.

-

Data Analysis: The results are plotted as a percentage of inhibition relative to the control, and the IC₅₀ value is calculated.[8]

-

Cryo-EM provides high-resolution structural data, revealing the precise binding location and orientation of the antibiotic on the ribosome.

-

Objective: To visualize the atomic interactions between the oxazolidinone and the 50S ribosomal subunit.

-

Principle: A solution containing the biological sample (ribosomes complexed with the antibiotic) is rapidly frozen in liquid ethane. This vitrification process preserves the native structure. A transmission electron microscope is then used to image thousands of individual, randomly oriented particles. Computational software reconstructs these 2D images into a high-resolution 3D density map.

-

Generalized Workflow:

-

Complex Formation: Purified, active 70S ribosomes (e.g., from S. aureus) are incubated with a molar excess of the oxazolidinone antibiotic at 37°C for approximately 15 minutes.[18][19]

-

Vitrification: A small volume (3-4 µL) of the ribosome-antibiotic solution is applied to a glow-discharged EM grid. The grid is then blotted to create a thin film and immediately plunge-frozen into liquid ethane.[18][19]

-

Data Collection: The vitrified sample is imaged in a cryo-transmission electron microscope equipped with a direct electron detector. Thousands of micrographs are collected automatically.

-

Image Processing: Individual ribosome particles are computationally selected from the micrographs.

-

3D Reconstruction: The 2D particle images are aligned and classified to sort for homogeneity. A high-resolution 3D map is then reconstructed from the final set of particles.

-

Model Building and Analysis: An atomic model of the ribosome and the bound antibiotic is built into the 3D density map, revealing the precise binding interactions.

-

References

- 1. Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. upload.orthobullets.com [upload.orthobullets.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Synthetic Oxazolidinone Derivatives

Oxazolidinones represent a significant class of purely synthetic compounds, initially developed as potent antibacterial agents.[1][2] The first member of this class to be approved for clinical use was Linezolid, which became a crucial tool in combating multi-drug resistant Gram-positive infections.[3][4] Beyond their established antibacterial prowess, ongoing research has unveiled a broader spectrum of biological activities, including promising antifungal and anticancer properties, making the oxazolidinone scaffold a privileged structure in medicinal chemistry.[5][6][7] This guide provides a comprehensive overview of the antibacterial, antifungal, and anticancer activities of synthetic oxazolidinone derivatives, details key structure-activity relationships, and outlines the experimental protocols for their evaluation.

Antibacterial Activity

Oxazolidinones are renowned for their efficacy against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[3][8] Their unique mechanism of action circumvents cross-resistance with other classes of antibiotics that also inhibit protein synthesis.[3][8][9]

Mechanism of Action

The antibacterial action of oxazolidinones is initiated by inhibiting bacterial protein synthesis at a very early stage.[8][10] These compounds bind to the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit.[2][11][12] This binding event occurs at the peptidyl transferase center (PTC) and physically obstructs the formation of the functional 70S initiation complex, which is a crucial assembly of the 50S and 30S subunits with messenger RNA (mRNA) and initiator N-formylmethionyl-tRNA (fMet-tRNA).[8][13][14] By preventing the formation of this complex, oxazolidinones effectively halt the translation process before it can begin, leading to a bacteriostatic effect.[3][11][14]

Caption: Mechanism of antibacterial action of oxazolidinones.

Quantitative Antibacterial Data

The in vitro potency of oxazolidinone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Linezolid | Methicillin-resistant S. aureus (MRSA) | 1-4 | [2][11] |

| Vancomycin-resistant E. faecalis (VRE) | 1-4 | [2] | |

| Penicillin-resistant S. pneumoniae | 0.5-2 | [2] | |

| Tedizolid | Methicillin-resistant S. aureus (MRSA) | 0.25-0.5 | [11] |

| Radezolid | Linezolid-resistant S. aureus (cfr+) | 2 | [15] |

| LCB01-0648 | Methicillin-resistant S. aureus (MRSA) | 0.5 (MIC90) | [11] |

| Linezolid-resistant S. aureus (LRSA) | 2-4 | [11] | |

| Compound 12a | Linezolid-resistant S. aureus | <1 | [2] |

| Compound 28 | MRSA ATCC 43300 | 0.008 | [16] |

Antifungal Activity

While primarily developed as antibacterials, certain structural modifications to the oxazolidinone scaffold have yielded derivatives with significant antifungal properties. Notably, the incorporation of a 1,2,3-triazole moiety has been a successful strategy in designing potent antifungal agents.[5][17]

Spectrum of Activity and Quantitative Data

Several novel oxazolidinone-linked 1,2,3-triazole derivatives have demonstrated potent activity against a range of fungal pathogens, including various Candida species and filamentous fungi.[5][17] In some cases, these synthetic derivatives have shown superior potency compared to established antifungal drugs like itraconazole.[5]

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 4d | Candida glabrata | 0.12 | [5] |

| Trichosporon cutaneum | 2 | [5] | |

| Compound 4h | Candida glabrata | 0.25 | [5] |

| Compound 4k | Candida glabrata | 0.12 | [5] |

| Mucor hiemalis | 2 | [5] | |

| Itraconazole | Candida glabrata | 1 | [5] |

| Trichosporon cutaneum | 8 | [5] | |

| Mucor hiemalis | 4 | [5] |

Anticancer Activity

The repurposing of existing drug scaffolds for cancer therapy is a burgeoning field of research. Oxazolidinone derivatives have recently emerged as potential anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[6][18][19]

Mechanism of Action

Unlike the well-defined antibacterial mechanism, the anticancer effects of oxazolidinones appear to be multifactorial. Studies have shown that these compounds can induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[18] This involves a reduction in mitochondrial membrane potential, an increase in reactive oxygen species (ROS) levels, and the release of cytochrome c, which ultimately leads to the activation of caspases (e.g., caspase-9) that execute cell death.[18] Furthermore, some derivatives have been shown to cause cell cycle arrest, for instance at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[18][20]

Caption: Anticancer mechanisms of select oxazolidinone derivatives.

Quantitative Anticancer Data

The cytotoxic potential of anticancer compounds is measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[21]

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound OI | MCF-7 (Breast Cancer) | 17.66 | [18] |

| HeLa (Cervical Cancer) | 31.10 | [18] | |

| LPSF/NBM-1 | HL-60 (Leukemia) | 54.83 | [20] |

| LPSF/NBM-2 | MOLT-4 (Leukemia) | 51.61 | [20] |

Structure-Activity Relationships (SAR)

The biological activity of oxazolidinone derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to optimize potency, broaden the spectrum of activity, and overcome resistance.[4][15][22][23]

Key SAR insights include:

-

A-Ring (Oxazolidinone Core): The core heterocyclic ring is essential for activity. The (S)-configuration at the C5 position is crucial for antibacterial potency.[24][25]

-

B-Ring (N-Aryl Substituent): An N-aryl group is generally required. A meta-fluoro substitution on this phenyl ring often increases activity.[24]

-

C-Ring/Side Chain (C5 Substituent): The substituent at the C5 position significantly influences the compound's properties. The N-acetylaminomethyl group in Linezolid is a key feature.[15][22] Modifications at this position, such as introducing thiourea groups or fused heterocyclic rings, can enhance potency and modulate the activity spectrum.[2][22]

Caption: Key structure-activity relationships for oxazolidinones.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of the biological activity of novel synthetic compounds.

General Workflow for Biological Activity Screening

The screening process for new oxazolidinone derivatives typically follows a structured workflow from initial synthesis to detailed biological characterization.

Caption: General experimental workflow for screening oxazolidinones.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[26][27][28]

Objective: To determine the lowest concentration of a synthetic oxazolidinone derivative that inhibits the visible growth of a specific bacterium or fungus.

Materials:

-

Test oxazolidinone compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microorganism culture in logarithmic growth phase

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions of the compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the microorganism culture to match a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[29]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[27]

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).[28][29]

Protocol: Determination of Cytotoxicity (IC50) via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard for determining the IC50 of potential anticancer compounds.[21][30][31]

Objective: To determine the concentration of a synthetic oxazolidinone derivative that reduces the viability of a cancer cell line by 50%.

Materials:

-

Test oxazolidinone compound

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (solvent only). Incubate for a specified period (e.g., 48 or 72 hours).[31]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[21][30]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.[21][31]

-

IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[32]

References

- 1. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and antifungal activity of novel this compound-2-one-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions | Semantic Scholar [semanticscholar.org]

- 14. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Does the Oxazolidinone Derivatives Constitute a Functional Approa...: Ingenta Connect [ingentaconnect.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. benchchem.com [benchchem.com]

- 22. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. woah.org [woah.org]

- 27. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 28. apec.org [apec.org]

- 29. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Oxazolidinone Analogues

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria represents a critical global health challenge, necessitating the development of novel antimicrobial agents. Oxazolidinones, a unique class of synthetic antibiotics, have become a vital tool in combating severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their distinct mechanism of action, involving the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and minimizes cross-resistance.[1][2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of oxazolidinone analogues, offering a comprehensive resource for researchers engaged in the design and development of next-generation antibacterial agents.

Core Structure and Mechanism of Action

The antibacterial efficacy of oxazolidinones stems from their unique interaction with the bacterial ribosome. These compounds bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex.[4][5] This action effectively halts protein synthesis at its earliest stage. The core oxazolidinone scaffold, particularly the (S)-enantiomer, is crucial for this activity. Key structural features that govern the SAR of this class include the N-aryl group (A-ring), the C5-side chain, and various substitutions on the phenyl ring.

dot

Caption: Mechanism of action of oxazolidinone antibiotics.

Key Structure-Activity Relationships

Extensive research has elucidated the critical structural modifications that influence the antibacterial potency, spectrum, and safety profile of oxazolidinone analogues. These can be broadly categorized by modifications to the A-ring, the C5-side chain, and the C- and D-rings of the aromatic system.

A-Ring Modifications

The 3-(3-fluorophenyl) group, as seen in linezolid, is a well-established contributor to potent antibacterial activity.[6] However, further substitutions on this phenyl ring can enhance potency. The introduction of additional aryl or heteroaryl rings at the 4-position of the 3-phenyl-oxazolidinone can significantly improve antibacterial efficacy.[6]

C5-Side Chain Modifications

The acetamidomethyl side chain at the C5 position of the oxazolidinone ring is a key determinant of antimicrobial potency.[6] Modifications at this position have been a major focus of SAR studies. Replacing the carbonyl oxygen with a thiocarbonyl sulfur to form a thiourea group has been shown to enhance in vitro activity by four to eight times compared to linezolid.[7] Other successful alternatives to the acylaminomethyl group that maintain or improve potency include 1,2,3-triazol-2-yl-methyl, pyrid-2-yl-oxymethyl, and isoxazol-3-yl-oxymethyl groups.[6] Interestingly, while early studies showed that a simple 5-hydroxymethyl group resulted in weaker potency, combining it with a potent ABCD ring system, as in the case of tedizolid (TR-700), leads to excellent antibacterial activity.[6]

C- and D-Ring Modifications

The incorporation of fused heterocyclic rings at the C- and D-ring positions of the phenyl moiety has led to the discovery of highly potent analogues. These modifications can create conformationally constrained structures that may better fit the ribosomal binding site.[8] For example, the introduction of a benzoxazinone C-ring substructure has resulted in compounds with superior activity compared to linezolid against a range of Gram-positive and Gram-negative bacteria.[9] Further modifications of the C5-side chain on these fused ring systems have yielded even more potent compounds.[9]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative oxazolidinone analogues against key bacterial pathogens.

Table 1: SAR of C5-Side Chain Modifications

| Compound | C5-Substituent | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | Reference |

| Linezolid | -CH₂NHC(O)CH₃ | 1-4 | 1-4 | 1-4 | [2] |

| Tedizolid (TR-700) | -CH₂OH (with modified ABCD rings) | 0.25-0.5 | 0.25-0.5 | 0.5 | [6] |

| Compound 16[7] | -CH₂NHC(S)NH₂ | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | [7] |

| Radezolid (RX-1741) | Isoxazol-3-yl-oxymethyl | 0.25-0.5 | 0.25-0.5 | 0.5-1 | [6] |

Table 2: SAR of Fused C- and D-Ring Systems

| Compound | C-Ring Substructure | C5-Side Chain | S. aureus (MRSA) MIC (µg/mL) | H. influenzae MIC (µg/mL) | Reference |

| Linezolid | Phenyl | -CH₂NHC(O)CH₃ | 1-4 | 4-8 | [9] |

| Compound 8c[9] | Benzoxazinone | -CH₂OH | ≤0.5 | ≤0.5 | [9] |

| Compound 12a[9] | Benzoxazinone | -CH₂NHC(O)CH₃ | ≤0.5 | ≤0.5 | [9] |

| Compound 12g[9] | Benzoxazinone | -CH₂OC(O)NHCH₃ | <0.5 | <0.5 | [9] |

| Compound 12h[9] | Benzoxazinone | -CH₂NHC(S)CH₃ | <0.125 | <0.125 | [9] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency.

Methodology: Broth Microdilution

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, equivalent to approximately 1 x 10⁸ CFU/mL) is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: Serial two-fold dilutions of the oxazolidinone analogues are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria.

dot

Caption: Experimental workflow for MIC determination.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of new oxazolidinone analogues. Mouse infection models are commonly used to assess in vivo efficacy.

Methodology: Mouse Systemic Infection Model

-

Infection: Mice (e.g., Swiss albino or BALB/c) are infected with a lethal dose of the target pathogen (e.g., MRSA) via an appropriate route (e.g., intraperitoneal injection).

-

Treatment: At a specified time post-infection, groups of mice are treated with the oxazolidinone analogue at various doses, typically administered orally or intravenously. A control group receives the vehicle.

-

Observation: The survival of the mice in each group is monitored over a period of several days.

-

Data Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated to determine the in vivo potency of the compound.

dot

Caption: Workflow for in vivo efficacy testing.

Conclusion

The oxazolidinone scaffold remains a fertile ground for the discovery of novel antibacterial agents. A deep understanding of the structure-activity relationships is paramount for the rational design of analogues with improved potency, a broader spectrum of activity, and enhanced safety profiles. The key takeaways for researchers in this field are the continued importance of modifications at the C5-position and the significant potential of incorporating fused heterocyclic ring systems to enhance antibacterial efficacy. As bacterial resistance continues to evolve, the strategic application of these SAR principles will be crucial in developing the next generation of life-saving oxazolidinone antibiotics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazolidinone Revolution: A Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria represents a formidable challenge to global public health. In the ongoing battle against these resilient pathogens, the oxazolidinone class of antibiotics has carved out a crucial niche. As the first truly new class of antibiotics to be introduced in decades, oxazolidinones possess a unique mechanism of action that circumvents existing resistance pathways. This technical guide provides a comprehensive overview of the medicinal chemistry of oxazolidinones, detailing their mechanism of action, clinical applications, structure-activity relationships, and the evolving landscape of bacterial resistance.

Mechanism of Action: A Novel Approach to Protein Synthesis Inhibition

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis, a critical step in bacterial replication.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This distinct mechanism of action is a key reason for the lack of cross-resistance between oxazolidinones and other classes of antibiotics that also target protein synthesis.[2][11][16][17]

Clinical Applications and Approved Drugs

The primary clinical utility of oxazolidinones lies in the treatment of serious infections caused by Gram-positive bacteria, particularly those that have developed resistance to other antibiotics.[2][3][4][5][8][10][11][14][18][19] This includes infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[2][3][4][5][8][10][11][14][18][19]

To date, two oxazolidinone antibiotics have received regulatory approval:

-

Linezolid: The first-in-class oxazolidinone, approved by the FDA in 2000. It is available in both intravenous and oral formulations, offering flexibility in patient management.[3][7][9][10][15]

-

Tedizolid: A second-generation oxazolidinone approved in 2014. Tedizolid exhibits greater potency against certain pathogens compared to linezolid and has a longer half-life, allowing for once-daily dosing.[3][7][9][10][15]

Beyond these, several other oxazolidinones, such as Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Delpazolid, and TBI-223, are in various stages of clinical development, highlighting the continued interest in this important class of antibiotics.[9][10]

Quantitative Data: In Vitro Activity and Clinical Efficacy

The following tables summarize the in vitro activity of linezolid and tedizolid against key Gram-positive pathogens, as well as a comparison of their clinical efficacy and safety profiles from clinical trials.

Table 1: In Vitro Activity of Linezolid (MIC in µg/mL)

| Organism | MIC₅₀ | MIC₉₀ | MIC Range | Reference(s) |

| Staphylococcus aureus (MSSA) | 1 | 2 | 0.5-4 | [6][12][19][20] |

| Staphylococcus aureus (MRSA) | 1-2 | 2-4 | 0.5-4 | [6][12][13][16][19][20] |

| Enterococcus faecalis (VSE) | 1 | 2 | 0.5-4 | [6][8][20] |

| Enterococcus faecalis (VRE) | 1 | 2 | 0.5-4 | [6][8][12][20] |

| Enterococcus faecium (VRE) | 1 | 2 | 0.5-4 | [6][8][21] |

| Streptococcus pneumoniae (PRSP) | 0.5 | 1 | 0.25-2 | [20] |

Table 2: In Vitro Activity of Tedizolid (MIC in µg/mL)

| Organism | MIC₅₀ | MIC₉₀ | MIC Range | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | 0.12-1 | [6][8][13][22] |

| Staphylococcus aureus (MRSA) | 0.25 | 0.5 | 0.12-1 | [6][8][13][22] |

| Enterococcus faecalis (VSE) | 0.25 | 0.5 | 0.12-1 | [6][8][21] |

| Enterococcus faecalis (VRE) | 0.25 | 0.5 | 0.12-1 | [6][8] |

| Enterococcus faecium (VRE) | 0.25 | 0.5 | 0.12-1 | [6][21] |

| Streptococcus pneumoniae (PRSP) | 0.25 | 0.5 | 0.12-1 | [8] |

Table 3: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

| Outcome | Linezolid | Tedizolid | Reference(s) |

| Early Clinical Response (48-72h) | 79.4% - 80.5% | 79.6% - 81.6% | [1][2][7][23] |

| Investigator-Assessed Clinical Success at Post-Therapy Evaluation | 86.8% - 93.5% | 83.1% - 90.4% | [1][2][23] |

| Favorable Microbiological Response (MRSA) | ~94% | ~95% | [7][18] |

Table 4: Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Linezolid Incidence | Tedizolid Incidence | Reference(s) |

| Nausea | 9.6% - 12.2% | 6.8% - 8.2% | [1][24] |

| Diarrhea | 2.8% - 11.0% | 3.3% | [24][25] |

| Headache | 0.5% - 11.3% | - | [25] |

| Vomiting | 2.6% | 0.56% | [24] |

| Thrombocytopenia | 2.4% - 10.8% | 4.9% | [1][4][25] |

| Abnormal Neutrophil Count | 3.9% | 1.3% | [24] |

Mechanisms of Resistance

Despite their novel mechanism of action, resistance to oxazolidinones has emerged. The primary mechanisms of resistance involve alterations at the drug's binding site on the ribosome or the acquisition of transferable resistance genes.

Ribosomal Mutations

The most common mechanism of resistance involves point mutations in the domain V region of the 23S rRNA, the binding site for oxazolidinones.[1][6][7][23] The G2576U mutation is frequently observed in clinical isolates.[11] Mutations in the ribosomal proteins L3 and L4, which are also in close proximity to the oxazolidinone binding site, can also confer resistance.[1][6][7][23]

Transferable Resistance Genes

More concerning from an epidemiological standpoint is the emergence of transferable resistance genes that can be horizontally transmitted between bacteria. The most significant of these are:

-

cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of oxazolidinones, as well as other classes of antibiotics like phenicols, lincosamides, pleuromutilins, and streptogramin A.[26]

-

optrA (oxazolidinone and phenicol transferable resistance) gene: This gene encodes an ATP-binding cassette (ABC) transporter protein that is thought to protect the ribosome from the effects of oxazolidinones and phenicols.[22][23][24][27][28] The exact mechanism of protection is still under investigation but is believed to involve the removal of the drug from its binding site.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of an oxazolidinone against a bacterial isolate.

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh a sufficient amount of the oxazolidinone analytical standard.

-

Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

-

Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Synthesis of Linezolid

The following is a representative synthetic scheme for linezolid, based on commonly employed synthetic strategies.

A detailed experimental protocol for the synthesis of Linezolid ((S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide) is as follows:

-

Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)this compound-2-one: 3-Fluoro-4-morpholinoaniline is reacted with (R)-epichlorohydrin in the presence of a base to form the corresponding amino alcohol, which is then cyclized using a phosgene equivalent (e.g., carbonyldiimidazole) to yield the chloromethyl-oxazolidinone intermediate.[5][10][17][29]

-

Synthesis of (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide: The chloromethyl-oxazolidinone is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the protected amine functionality.[5][10][29]

-

Synthesis of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)this compound-2-one: The phthalimide protecting group is removed by hydrazinolysis (reaction with hydrazine hydrate) to yield the key amine intermediate.[5]

-

Synthesis of Linezolid: The final step involves the acetylation of the amine intermediate with acetic anhydride to afford Linezolid.[5]

Synthesis of Tedizolid

The synthesis of tedizolid is more complex, involving the construction of the substituted pyridine ring system. A key intermediate is N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester.[28][30][31]

A detailed experimental protocol for the synthesis of Tedizolid from N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester is as follows:

-

Oxazolidinone Ring Formation: The starting carbamate is reacted with (R)-glycidyl butyrate in the presence of a strong base (e.g., n-butyllithium) at low temperature to form the oxazolidinone ring with the butyrate ester at the C-5 position.

-

Hydrolysis: The butyrate ester is hydrolyzed under basic conditions to yield the corresponding hydroxymethyl oxazolidinone intermediate.

-

Phosphorylation: The hydroxyl group is then phosphorylated to produce tedizolid phosphate, the prodrug form of tedizolid.

Future Directions and Conclusion

The oxazolidinones remain a clinically important class of antibiotics, particularly for the treatment of resistant Gram-positive infections. Ongoing research in this area is focused on several key objectives:

-

Overcoming Resistance: Designing new oxazolidinone derivatives that can evade existing resistance mechanisms, such as those mediated by cfr and optrA.

-

Expanding the Spectrum of Activity: Modifying the oxazolidinone scaffold to achieve activity against Gram-negative bacteria.

-

Improving the Safety Profile: Reducing the potential for adverse effects, such as myelosuppression, associated with long-term therapy.

The unique mechanism of action and the proven clinical efficacy of the oxazolidinones ensure that they will continue to be a fertile ground for medicinal chemistry research and a vital tool in the fight against antimicrobial resistance. This guide has provided a comprehensive overview of the key aspects of oxazolidinone medicinal chemistry, offering a valuable resource for researchers and clinicians working in this critical field.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Efficacy and Safety of Tedizolid and Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Injection Drug Users: Analysis of Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 6. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Five-year analysis of the in vitro activity of tedizolid against a worldwide collection of indicated species causing clinical infections: results from the Surveillance of Tedizolid Activity and Resistance (STAR) programme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 10. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 11. Detecting mutations that confer oxazolidinone resistance in gram-positive bacteria [pubmed.ncbi.nlm.nih.gov]

- 12. mjima.org [mjima.org]